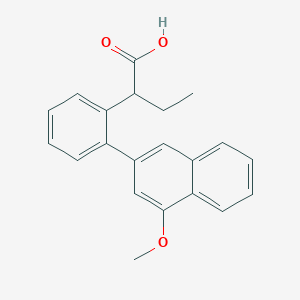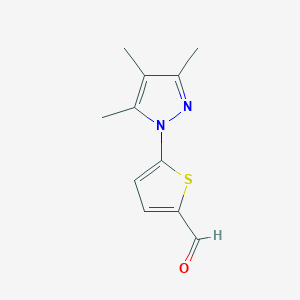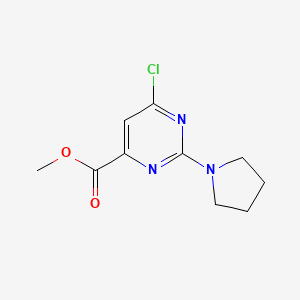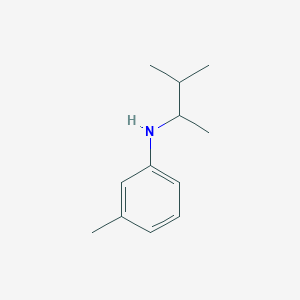
3-methyl-N-(3-methylbutan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-methylbutan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access due to its sterically hindered structure, making it a valuable component in the preparation of drug candidates containing hindered amine motifs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative approach allows for the efficient production of sterically hindered secondary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the compound’s synthesis typically involves the use of advanced organic synthesis techniques and specialized equipment to handle the steric hindrance and ensure high purity and yield.
化学反应分析
Types of Reactions
3-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups.
科学研究应用
3-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of drug candidates containing hindered amine motifs.
Material Science: Utilized in the development of OLED intermediates and other advanced materials.
作用机制
The mechanism of action of 3-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets and pathways specific to its application. In medicinal chemistry, the compound’s steric hindrance can influence its binding affinity and selectivity towards target proteins, thereby modulating biological activity. The exact molecular targets and pathways depend on the specific drug candidate being developed.
相似化合物的比较
Similar Compounds
Uniqueness
3-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex organic molecules and drug candidates.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
3-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11(4)13-12-7-5-6-10(3)8-12/h5-9,11,13H,1-4H3 |
InChI 键 |
VASLIRPHJGYHMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


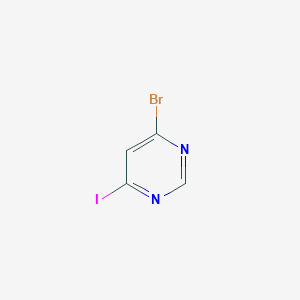
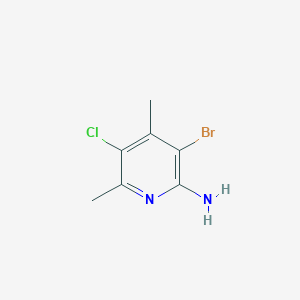
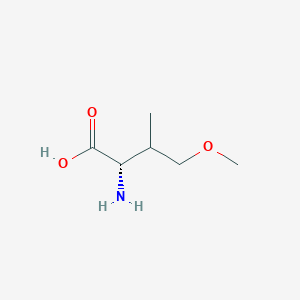
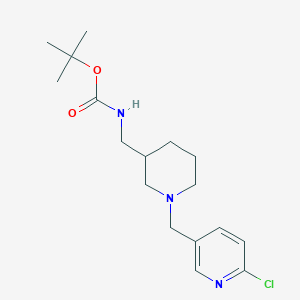

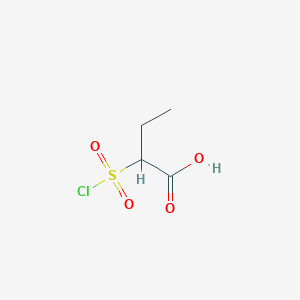
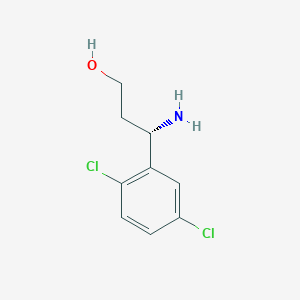
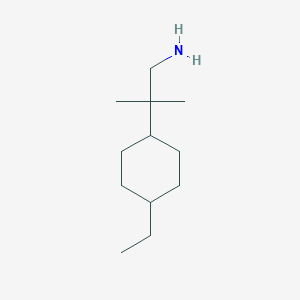
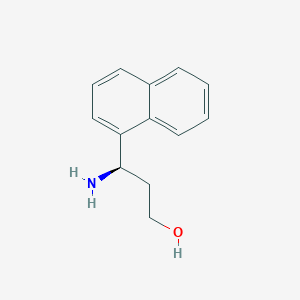
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
